molecular formula C17H12F3NO2S B2867985 N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034248-26-3

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2867985
CAS No.: 2034248-26-3
M. Wt: 351.34
InChI Key: STRCHGNPYPQRQA-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a fused heterocyclic system comprising a furan ring substituted with a thiophene moiety at the 5-position. The benzamide core is modified with a trifluoromethyl group at the 2-position, enhancing lipophilicity and metabolic stability. Its design aligns with trends in medicinal chemistry, where heterocyclic systems and fluorinated groups are leveraged to optimize drug-like properties .

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRCHGNPYPQRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.

    Coupling of Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methyl group, through a Friedel-Crafts alkylation reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.

    Formation of Benzamide: The final step involves the formation of the benzamide structure through an amidation reaction between the amine group and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols or amines from the corresponding functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Comparative Analysis of N-((5-(Thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide and Similar Compounds
Compound Name & ID Core Structure Key Functional Groups Biological Activity Mechanism/Target
Target Compound Benzamide + fused furan-thiophene Trifluoromethyl, thiophen-2-yl, furan-2-yl Not explicitly reported Unknown
LMM11 (1,3,4-oxadiazole derivative) Benzamide + 1,3,4-oxadiazole Furan-2-yl, sulfamoyl, cyclohexyl-ethyl Antifungal (C. albicans) Thioredoxin reductase inhibition
Nitazoxanide (Nitrothiazole derivative) Benzamide + nitrothiazole Acetyloxy, nitrothiazole Antiparasitic (broad-spectrum) Pyruvate:ferredoxin oxidoreductase (PFOR) inhibition
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide + thienylmethylthio Thiophen-2-ylmethylthio, cyano-pyridine Anticancer, antiviral (preclinical) Platelet aggregation inhibition

Key Structural and Pharmacological Insights

Heterocyclic Systems: The target compound’s furan-thiophene system contrasts with LMM11’s 1,3,4-oxadiazole and Nitazoxanide’s nitrothiazole. The trifluoromethyl group in the benzamide core may confer metabolic stability, similar to fluorinated groups in clinical drugs like fluconazole .

Biological Targets and Mechanisms :

  • LMM11 inhibits thioredoxin reductase in C. albicans, a critical enzyme for redox homeostasis. The target compound’s furan-thiophene system could similarly disrupt fungal enzyme activity but lacks sulfamoyl groups critical for LMM11’s potency .
  • Nitazoxanide ’s nitro group is essential for PFOR inhibition, a mechanism absent in the target compound. However, the thiophene moiety in the target may enable analogous electron-deficient interactions .
  • Thienylmethylthio derivatives (e.g., compounds) exhibit anticancer activity via platelet aggregation inhibition, suggesting the target’s thiophene could be repurposed for similar pathways .

Efficacy and Limitations :

  • LMM11 and Nitazoxanide have validated efficacy in antifungal and antiparasitic models, respectively, while the target compound’s activity remains speculative.
  • The absence of a sulfonamide or nitro group in the target may limit its applicability against specific pathogens but could reduce toxicity risks .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. Its molecular formula is C15H12F3N1O1S1C_{15}H_{12}F_{3}N_{1}O_{1}S_{1}, indicating the presence of trifluoromethyl and thiophene moieties that are often associated with enhanced pharmacological properties.

Research indicates that compounds containing thiophene and furan rings exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit specific enzymes involved in disease pathways, such as DprE1 in tuberculosis.
  • Antiviral Properties : Many heterocyclic compounds, including those with thiophene and furan structures, have demonstrated antiviral activity against various viruses by interfering with viral replication processes.

Antiviral Activity

A study highlighted that similar compounds exhibit significant antiviral effects. For instance, certain thiophene-based derivatives showed EC50 values in the low micromolar range against RNA viruses, suggesting potential efficacy in treating viral infections .

Compound StructureEC50 (μM)Target Virus
Thiophene Derivative A0.54HCV
Thiophene Derivative B3.4TMV

Anticancer Activity

In vitro studies involving cancer cell lines have shown that derivatives similar to this compound can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 900 nM against leukemia cell lines .

CompoundIC50 (nM)Cell Line
Compound X900CCRF-CEM
Compound Y250MCF-7

Study on Antiviral Efficacy

In a recent study published in Molecules, researchers synthesized a series of thiophene derivatives and tested their antiviral activity against the Hepatitis C virus (HCV). The most active compound showed an IC50 value of 0.35 μM, indicating strong potential for further development as an antiviral agent .

Investigation into Anticancer Properties

A research team investigated the anticancer properties of thiophene-containing compounds in breast cancer models. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 250 nM, highlighting their potential as therapeutic agents in oncology .

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